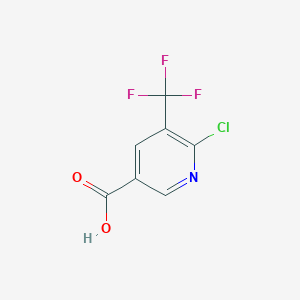

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJGXNMAMRWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679562 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110782-41-6 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

This guide provides a comprehensive framework for the unambiguous structural determination of this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its precise molecular architecture dictates its reactivity and biological activity, making rigorous structural verification an indispensable component of quality control and regulatory compliance. We will move beyond a simple recitation of techniques to explore the strategic application of modern analytical methods, demonstrating how a multi-faceted approach creates a self-validating system for absolute structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity, the initial step is to verify the fundamental molecular formula (C₇H₃ClF₃NO₂) and mass. This establishes the elemental components and the overall molecular weight, providing a crucial foundation for subsequent spectroscopic interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers the first piece of structural evidence through isotopic patterns and fragmentation. For this molecule, high-resolution mass spectrometry (HRMS) is the preferred method for its ability to deliver a highly accurate mass measurement.

Expected Observations:

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The nominal molecular weight is 225.55 g/mol . HRMS should yield a value with much greater precision (e.g., 224.9804 for the monoisotopic mass)[1].

-

Isotopic Pattern: The presence of a single chlorine atom is definitively confirmed by the characteristic M+ and M+2 isotope peaks. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), the mass spectrum will exhibit two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1.[2] This is a critical diagnostic marker.

-

Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation, providing clues to the molecule's assembly. Common losses would include:

-

Loss of the carboxyl group (-COOH, 45 Da)

-

Loss of the trifluoromethyl group (-CF₃, 69 Da)[3]

-

Loss of a chlorine atom (-Cl, 35/37 Da)

-

| Ion | m/z (for ³⁵Cl) | Significance |

| [C₇H₃³⁵ClF₃NO₂]⁺ | 225 | Molecular Ion (M⁺) |

| [C₇H₃³⁷ClF₃NO₂]⁺ | 227 | Isotope Peak (M⁺+2) |

| [C₆H₃³⁵ClF₃N]⁺ | 180 | Loss of -COOH |

| [C₇H₃F₃NO₂]⁺ | 190 | Loss of -Cl |

| [C₆H₃³⁵ClNO₂]⁺ | 156 | Loss of -CF₃ |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is often more stable and provides a clear molecular weight determination.

-

Analysis: Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the full scan mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the molecular ion peak.

Elemental Analysis

This classical technique provides an independent verification of the molecular formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

| Element | Theoretical % |

| Carbon (C) | 37.28% |

| Hydrogen (H) | 1.34% |

| Nitrogen (N) | 6.21% |

A successful elemental analysis should yield experimental values within ±0.4% of these theoretical calculations, confirming the elemental composition.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Expected IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[4]

-

C=O Stretch (Carboxylic Acid): A sharp and very strong absorption typically found between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[4]

-

C-F Stretches (Trifluoromethyl Group): Multiple strong, intense bands are expected in the 1100-1300 cm⁻¹ region, which are highly characteristic of the CF₃ group.[3]

-

Aromatic Ring Stretches (C=C, C=N): Medium to strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Unraveling Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed connectivity and chemical environment of each atom in the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, is required for unambiguous assignment.

¹H NMR

The pyridine ring contains two protons. Their chemical shifts are significantly influenced by the anisotropic effect of the ring and the strong electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid substituents.

-

Expected Signals: Two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

H-2 Proton: Expected to be the most downfield-shifted proton due to its position between the nitrogen and the carboxylic acid group. It will appear as a doublet.

-

H-4 Proton: Also downfield, appearing as a doublet.

-

Coupling: The two protons are meta to each other, so they will exhibit a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.

-

Carboxylic Acid Proton: A broad singlet, often appearing far downfield (>12 ppm), which can be confirmed by its disappearance upon a D₂O shake.[4]

¹³C NMR

The ¹³C NMR spectrum reveals all seven unique carbon environments in the molecule.

-

Expected Signals: Seven distinct resonances.

-

Carboxyl Carbon (C=O): Found in the typical range for carboxylic acids, δ 165-185 ppm.[4]

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typically around δ 120-130 ppm.[5]

¹⁹F NMR

¹⁹F NMR is highly specific and sensitive for the trifluoromethyl group.

-

Expected Signal: A single, sharp resonance is expected since all three fluorine atoms are chemically equivalent. The chemical shift (relative to a standard like CFCl₃) provides a characteristic signature for the CF₃ group in this electronic environment.[3]

2D NMR for Definitive Assignment

While 1D spectra provide the initial data, 2D NMR experiments are essential to connect the pieces and confirm the substitution pattern.

-

COSY (Correlation Spectroscopy): Will show a correlation cross-peak between the two coupled protons on the pyridine ring (H-2 and H-4), confirming their spatial relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This will definitively link the H-2 and H-4 signals to their corresponding C-2 and C-4 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-2 proton should show correlations to C-3 (the carboxylic acid carbon), C-4, and potentially C-6. The H-4 proton should show correlations to C-2, C-3, C-5, and C-6. These correlations provide irrefutable evidence for the placement of all substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a 400 MHz or higher field spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH and quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a standard 1D fluorine spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Processing and analysis of the 2D contour plots will reveal the atomic connectivity.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides a robust and conclusive structural proof, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although obtaining a suitable crystal can be challenging, the resulting data is definitive. A search of crystallographic databases reveals that the structure of the similar isomer, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been determined, demonstrating the feasibility of this technique for this class of compounds.[6]

Integrated Strategy for Structure Elucidation

The power of this process lies not in any single technique, but in their synergistic and orthogonal application. Each step validates the others, building a robust and irrefutable case for the final structure.

// Nodes Start [label="Proposed Structure \n this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry \n (HRMS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy \n (FT-IR)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy \n (1H, 13C, 19F, 2D)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRay [label="X-Ray Crystallography \n (Optional, Definitive)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Confirmed Structure", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MS [label="Verify Mol. Weight \n & Isotope Pattern"]; Start -> IR [label="Confirm Functional Groups \n (-COOH, -CF3)"]; MS -> NMR [label="Provides Mol. Formula"]; IR -> NMR [label="Provides Functional Group Context"]; NMR -> Final [label="Establish Atomic Connectivity \n & Substitution Pattern"]; Start -> XRay [label="Absolute 3D Confirmation"]; XRay -> Final [label="Definitive Proof"]; } caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula. Infrared spectroscopy verifies the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments definitively establishes the atomic connectivity and substitution pattern of the pyridine ring. Finally, single-crystal X-ray diffraction can provide absolute, three-dimensional proof. Following this integrated workflow ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required by researchers, scientists, and drug development professionals.

References

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, a key fluorinated building block in modern medicinal and agrochemical research. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Strategic Importance

This compound, also known as 6-chloro-5-(trifluoromethyl)nicotinic acid, is a substituted pyridine derivative whose strategic importance lies in the unique combination of its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical moieties and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules in biological systems. The carboxylic acid and chloro substituents provide versatile handles for a wide range of synthetic transformations, making this compound a highly valuable intermediate for the construction of complex molecular architectures.

Its primary application is as a precursor and key synthon in the development of novel pharmaceuticals, particularly in the realm of anti-infective agents and kinase inhibitors, as well as in the synthesis of advanced agrochemicals.[1][2] The precise arrangement of the chloro, trifluoromethyl, and carboxylic acid groups on the pyridine ring offers a unique electronic and steric profile, enabling targeted interactions with biological macromolecules.

Compound Identification and Chemical Properties

A clear identification of the compound is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes its primary identifiers and key physicochemical properties.

| Identifier Type | Data | Source(s) |

| CAS Number | 1110782-41-6 | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 6-Chloro-5-(trifluoromethyl)nicotinic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine | [2][3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |

| Molecular Weight | 225.55 g/mol | [5] |

| Physical Form | Solid | [5] |

| Boiling Point | 323.3 ± 42.0 °C (Predicted) | [2][5] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | RAJGXNMAMRWLQG-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives has been a subject of significant process development to ensure safety, scalability, and cost-effectiveness. A prominent and economically viable route proceeds through the synthesis of its methyl ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate, which can then be hydrolyzed to the desired carboxylic acid.

Key Synthetic Strategy: Trifluoromethylation of an Aryl Halide

A robust, kilogram-scale synthesis has been developed that avoids the use of expensive starting materials already containing the trifluoromethyl group. Instead, it relies on a copper-catalyzed trifluoromethylation of a readily available aryl iodide precursor.[1] This strategy is advantageous as it leverages inexpensive trifluoromethyl sources.[1]

The overall workflow can be visualized as a two-stage process: first, the synthesis of the key intermediate, methyl 6-chloro-5-iodonicotinate, and second, its subsequent trifluoromethylation and final hydrolysis.

Caption: A scalable synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate

This protocol is adapted from the kilogram-scale synthesis reported by Mulder et al., which focuses on the trifluoromethylation of methyl 6-chloro-5-iodonicotinate.[1]

Step 1: Trifluoromethylation Reaction Setup

-

To a suitable reactor, charge methyl 6-chloro-5-iodonicotinate, copper(I) iodide (CuI), and potassium fluoride (KF).

-

Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Heat the reaction mixture to 120 °C.

Step 2: Reagent Addition and Reaction

-

Gradually add methyl chlorodifluoroacetate (MCDFA), an inexpensive trifluoromethyl source, to the heated reaction mixture.

-

The causality for gradual addition is to control the exotherm and the rate of the copper-mediated decarboxylation of MCDFA, which forms the active "CuCF₃" species in situ.

-

Maintain the temperature at 120 °C and monitor the reaction for completion by HPLC.

Step 3: Work-up and Isolation

-

Upon completion, cool the reaction mixture.

-

Perform an aqueous work-up to remove inorganic salts and the NMP solvent.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 6-chloro-5-(trifluoromethyl)nicotinate.

-

Purify the crude product, typically by crystallization or column chromatography, to achieve the desired purity.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the target carboxylic acid. This is a standard procedure in organic synthesis.[6]

Step 1: Saponification

-

Dissolve the purified methyl 6-chloro-5-(trifluoromethyl)nicotinate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC). The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt.

Step 2: Acidification and Isolation

-

Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 using an aqueous acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the product under vacuum to yield pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this molecule makes it a valuable building block for targeting complex biological systems. The trifluoromethyl group can enhance cell membrane permeability and block metabolic degradation, while the chloro and carboxylic acid moieties provide points for synthetic elaboration.

Key Intermediate for BTK Inhibitors

A significant application of this compound is in the synthesis of non-covalent, reversible Bruton's tyrosine kinase (BTK) inhibitors.[1][7] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[1]

Vecabrutinib (SNS-062): A Case Study

Vecabrutinib is a potent, non-covalent BTK inhibitor designed to be active against both wild-type and C481S mutant BTK, a common mutation that confers resistance to covalent inhibitors like ibrutinib.[1][8] this compound serves as a key precursor for constructing the core of the Vecabrutinib molecule. The carboxylic acid is typically activated (e.g., as an acyl chloride) and then coupled with an appropriate amine fragment in an amide bond-forming reaction to build the final drug substance.

Caption: Role of the title compound in the synthesis of Vecabrutinib.

Building Block for Anti-Infective Agents

The Mulder et al. synthesis was developed specifically because methyl 6-chloro-5-(trifluoromethyl)nicotinate is a "key synthon in the synthesis of anti-infective agents".[1] The trifluoromethylpyridine scaffold is present in numerous compounds investigated for antibacterial and antimalarial properties, where the -CF₃ group often contributes to improved efficacy and a favorable pharmacokinetic profile.[8]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound. The following information is synthesized from available safety data sheets.

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | Not classified as acutely toxic. | Use in a well-ventilated area. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat sources and oxidizing agents.[2] Recommended storage temperature is 4°C.[5]

Handling: Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a high-value, versatile building block with significant utility in modern chemical research, particularly for the development of pharmaceuticals and agrochemicals. Its synthesis has been optimized for large-scale production, ensuring its availability for complex synthetic campaigns. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, as exemplified by its role in the synthesis of the advanced BTK inhibitor, Vecabrutinib. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in the laboratory and beyond.

References

- 1. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound, CasNo.1110782-41-6 Shanghai Send Pharmaceutical Technology Co., Ltd. China (Mainland) [send.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1110782-41-6 | 6-Chloro-5-(trifluoromethyl)nicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Spectral Data of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Introduction: The Significance of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

This compound, also known as 6-chloro-5-(trifluoromethyl)nicotinic acid, is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals.[1] Its structural motifs, including a chlorinated and trifluoromethylated pyridine ring coupled with a carboxylic acid functional group, impart unique electronic and lipophilic properties that are often sought after in the design of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2]

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such high-value chemical entities. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide serves as a practical reference for researchers, offering a detailed breakdown of the expected spectral data and the methodologies for their acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectral properties. The pyridine ring is substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 3-position. This substitution pattern results in a unique electronic environment for each atom, which is reflected in the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet (d) | ~2.0 - 3.0 |

| H-4 | 9.0 - 9.3 | Doublet (d) | ~2.0 - 3.0 |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

Rationale: The protons at positions 2 and 4 are expected to be significantly deshielded due to the electron-withdrawing effects of the nitrogen atom, the chlorine atom, the trifluoromethyl group, and the carboxylic acid group. The para-relationship between H-2 and H-4 would result in a small meta-coupling. The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |

| C-2 | 148 - 152 | |

| C-3 | 135 - 139 | |

| C-4 | 140 - 144 | |

| C-5 | 125 - 129 | Quartet (q), due to coupling with ¹⁹F |

| C-6 | 153 - 157 | |

| -CF₃ | 120 - 124 | Quartet (q), due to one-bond C-F coupling |

| -COOH | 165 - 170 |

Rationale: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the trifluoromethyl group (C-5) will also likely appear as a quartet with a smaller coupling constant. The carboxylic acid carbonyl carbon is expected in the typical downfield region for this functional group.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Predicted Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | Singlet (s) |

Rationale: The trifluoromethyl group on an aromatic ring typically appears as a singlet in the ¹⁹F NMR spectrum in the region of -60 to -65 ppm relative to CFCl₃.[4] The exact chemical shift can be influenced by the electronic nature of the other substituents on the pyridine ring.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and analysis.

Detailed Steps:

-

Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is typically required.

-

¹⁹F NMR Acquisition: This is a relatively quick experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 225.0 | Molecular Ion |

| [M-OH]⁺ | 208.0 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 180.0 | Loss of carboxyl radical |

| [M-Cl]⁺ | 190.0 | Loss of chlorine radical |

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (225.55 g/mol ).[1] Common fragmentation pathways for carboxylic acids include the loss of the -OH group and the entire -COOH group.[3] Fragmentation of the pyridine ring could involve the loss of the chlorine atom.

Experimental Protocol for Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should allow for the clear observation of the molecular ion. Electron ionization (EI) can also be used and will likely induce more fragmentation, providing additional structural information.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 1700-1730 | C=O stretch (carboxylic acid) | Strong |

| 1550-1600 | C=C and C=N stretches (pyridine ring) | Medium to Strong |

| 1200-1300 | C-F stretch (trifluoromethyl) | Strong |

| 1000-1100 | C-Cl stretch | Medium |

Rationale: The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid dimer and a strong C=O stretching absorption.[3][5] The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also expected.[5]

Experimental Protocol for Infrared (IR) Spectroscopy

Caption: A generalized workflow for FTIR spectroscopy using the KBr pellet method.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (approx. 1-2 mg).

-

Mix with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~220-240 and ~270-290 | Ethanol or Methanol | π → π* |

Rationale: Pyridine and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* transitions. The exact position and intensity of these bands are influenced by the substituents on the ring and the solvent used. The presence of the carboxylic acid and other substituents will likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine.[6]

Experimental Protocol for UV-Vis Spectroscopy

Caption: A generalized workflow for UV-Vis spectroscopy.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Acquisition:

-

Use a quartz cuvette for measurements in the UV region.

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the spectrum of the sample solution.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectral analysis of this compound, as predicted in this guide, provides a powerful toolkit for its unambiguous identification and characterization. The combination of NMR, MS, IR, and UV-Vis spectroscopy offers a multi-faceted view of the molecule's structure, from its atomic connectivity and functional groups to its electronic properties. While this guide is based on predictive data and analysis of analogous structures, the outlined experimental protocols provide a solid foundation for researchers to acquire and interpret their own experimental data with confidence. The principles and expected spectral features discussed herein are not only applicable to the title compound but also serve as a valuable reference for the broader class of substituted pyridine carboxylic acids, aiding in the acceleration of research and development in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The document outlines the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and details the interpretation of the resulting spectral data. By dissecting the influence of the pyridine nitrogen and potent electron-withdrawing substituents (–Cl, –CF₃, –COOH) on proton chemical shifts and coupling constants, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of complex aromatic compounds.

Introduction

This compound is a substituted nicotinic acid derivative. Its structural complexity, arising from a highly electron-deficient pyridine ring, presents a unique and instructive case for ¹H NMR spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount in the pharmaceutical industry, where such molecules serve as critical intermediates. ¹H NMR spectroscopy is the definitive technique for this purpose, providing unambiguous information about the number, environment, and connectivity of protons within a molecule. This guide explains the causality behind the expected spectral features, empowering the scientist to not only interpret but also predict the NMR spectrum of this and related structures.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The electronic environment of each proton is dictated by the cumulative effects of the aromatic ring system and its powerful electron-withdrawing substituents.

Molecular Structure and Proton Environments

The molecule contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum: two aromatic protons on the pyridine ring (designated H-2 and H-4) and one acidic proton from the carboxylic acid group (H-α).

Caption: Molecular structure with proton numbering.

Influence of Substituents on Chemical Shifts (δ)

The chemical shift of each proton is a direct measure of its electronic environment. In this molecule, every substituent, including the ring nitrogen, acts to withdraw electron density, thus "deshielding" the protons and shifting their signals to a higher frequency (downfield).

-

The Pyridine Ring System: The nitrogen atom is highly electronegative, causing a significant deshielding effect, particularly at the ortho (C-2, C-6) and para (C-4) positions. This effect alone shifts pyridine proton signals downfield relative to benzene.[1][2]

-

The Carboxylic Acid Proton (H-α): The proton of a carboxylic acid is highly acidic and deshielded due to the electronegativity of the adjacent oxygen atoms. It is typically observed as a broad singlet at a very downfield chemical shift, often in the 10-13 ppm range.[3][4] Its precise location and peak shape are sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[5][6]

-

The Electron-Withdrawing Halogen Substituents (–Cl and –CF₃):

-

The chloro group at C-6 is electron-withdrawing via induction, further deshielding the ring protons.

-

The trifluoromethyl group at C-5 is an exceptionally potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[7] Its presence causes profound deshielding of nearby protons, an effect well-documented in fluorine NMR studies where the CF₃ moiety is used as a sensitive probe of the local electronic environment.[8][9]

-

Predicted Spectral Pattern

Based on the additive effects of these substituents, a clear spectral pattern can be predicted. Both H-2 and H-4 are expected to be significantly downfield. H-4 is ortho to two powerful withdrawing groups (–COOH and –CF₃), while H-2 is ortho to the ring nitrogen. The meta-coupling (⁴J) between H-2 and H-4 is expected to be small (2-4 Hz), resulting in each signal appearing as a narrow doublet.[10]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α (COOH) | 11.0 - 13.0 (broad) | Singlet (s) | N/A | 1H |

| H-4 | 9.0 - 9.4 | Doublet (d) | ⁴J H2-H4 = 2-4 Hz | 1H |

| H-2 | 8.7 - 9.1 | Doublet (d) | ⁴J H4-H2 = 2-4 Hz | 1H |

Note: Predicted chemical shifts are estimates based on substituent effects in DMSO-d₆. Actual values may vary.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is critically dependent on rigorous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield a high-resolution, artifact-free spectrum.

Rationale for Solvent Selection

The choice of a deuterated solvent is crucial.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds often results in a sharper signal for the acidic proton compared to other solvents.

-

Chloroform-d (CDCl₃): While a common NMR solvent, it is less ideal for this compound. The acidic proton may exchange with trace water, leading to a very broad or even undetectable signal.[6] If used, the solvent should be passed through a plug of basic alumina to remove acidic impurities.

Step-by-Step Sample Preparation

This protocol emphasizes the removal of particulate matter, which is essential for achieving high magnetic field homogeneity and, consequently, sharp spectral lines.

-

Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.[11][12]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[13] Cap and gently vortex or swirl until the solid is completely dissolved.

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.

-

Transfer: Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm.[11][14]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field provides better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D Proton (zg30) | A 30° pulse angle allows for faster relaxation and quicker acquisition. |

| Acquisition Time (AQ) | ~4 seconds | Ensures adequate data points for resolving narrow couplings. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient T1 relaxation of protons. |

| Number of Scans (NS) | 16 | Provides excellent signal-to-noise for a sample of this concentration. |

| Spectral Width (SW) | 20 ppm (0 to 20 ppm) | Encompasses the full range from TMS to the downfield acidic proton. |

| Reference | TMS (δ = 0.00 ppm) | Internal standard for accurate chemical shift calibration.[14] |

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Detailed Spectrum Analysis and Interpretation

The resulting spectrum should exhibit three distinct signals corresponding to the three proton types.

Assignment of Aromatic Protons (H-2 and H-4)

Two doublets will be observed in the aromatic region (expected >8.5 ppm).

-

Signal 1 (Most Downfield, ~9.2 ppm): This doublet is assigned to H-4 . Its position ortho to both the carboxylic acid and the extremely powerful trifluoromethyl group results in the greatest degree of deshielding.

-

Signal 2 (~8.9 ppm): This doublet is assigned to H-2 . While strongly deshielded by the adjacent ring nitrogen, the influence of the meta-positioned substituents is less pronounced than the ortho effects experienced by H-4.

Assignment of the Carboxylic Acid Proton (H-α) and D₂O Exchange

A broad singlet will be observed far downfield (typically >12 ppm in DMSO-d₆). This is characteristic of the carboxylic acid proton.[5]

-

Self-Validating Protocol: To definitively confirm this assignment, a D₂O exchange experiment is performed. A single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic H-α proton will rapidly exchange with deuterium, causing its signal to disappear from the spectrum, providing unequivocal proof of its identity.[3][15]

Analysis of Coupling Constants (J-values)

The splitting of the H-2 and H-4 signals into doublets is due to four-bond meta-coupling. Measuring the distance between the peaks of each doublet will yield the coupling constant, ⁴J(H2-H4). This value should be identical for both doublets and is expected to be in the range of 2-4 Hz, consistent with typical meta-coupling in pyridine systems.[10]

Integral Analysis for Stoichiometric Confirmation

The relative area under each signal must be calculated. The integration of the H-2, H-4, and H-α signals should yield a ratio of 1:1:1, confirming the presence of one of each type of proton and providing evidence for the compound's purity.

Application in a Drug Development Context

In a regulated environment such as drug development, this detailed ¹H NMR analysis is not merely academic; it is a cornerstone of quality control.

-

Structural Verification: It provides definitive confirmation that the correct molecular structure has been synthesized.

-

Purity Assessment: The absence of extraneous peaks indicates high purity. The presence and integration of impurity signals can be used for quantitative purity determination against a certified reference standard.

-

Batch-to-Batch Consistency: Comparing the ¹H NMR spectra of different synthesis batches ensures manufacturing consistency, a critical requirement for regulatory submissions.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts are dominated by the powerful and predictable deshielding effects of the heterocyclic nitrogen atom and the three electron-withdrawing substituents, resulting in a spectrum with all signals appearing in the downfield region. The predicted pattern of two distinct doublets for the aromatic protons and a broad, exchangeable singlet for the carboxylic acid proton provides a unique fingerprint for this molecule. By following the robust experimental protocol detailed herein, scientists can confidently use ¹H NMR to verify the structure and assess the purity of this important chemical entity.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. [SOLVED] The proton NMR chemical shifts of the hydrogens in pyridine are | SolutionInn [solutioninn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. chem.libretexts.org [chem.libretexts.org]

¹³C NMR chemical shifts for 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex heterocyclic compound featuring a pyridine core substituted with three distinct functional groups: a chloro group, a trifluoromethyl group, and a carboxylic acid. Such polysubstituted pyridines are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for novel pharmaceuticals and functional materials.[1] The precise arrangement and electronic nature of these substituents create a unique and challenging chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules. Specifically, ¹³C NMR provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering crucial information about their local electronic environments. This guide provides a detailed analysis of the , grounded in theoretical principles and predictive data. It serves as a practical reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Theoretical Principles: Substituent Effects on the Pyridine Ring

The ¹³C NMR chemical shifts in a substituted pyridine ring are governed by the interplay of inductive and resonance effects of the substituents, in addition to the inherent electronic properties of the pyridine nucleus itself. The nitrogen atom in the ring is strongly electronegative, causing a general deshielding of the α-carbons (C2 and C6) and the γ-carbon (C4) compared to benzene.[2]

In this compound, the analysis is further nuanced:

-

Chloro Group (-Cl) at C6: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), deshielding the carbon to which it is attached (the ipso-carbon, C6). It also possesses lone pairs that can participate in a weak, resonance-donating effect (+M), which can slightly shield the ortho and para positions, though this is often overshadowed by its inductive pull in heterocyclic systems.

-

Trifluoromethyl Group (-CF₃) at C5: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the three fluorine atoms. It exerts a profound -I effect, strongly deshielding its ipso-carbon (C5) and adjacent carbons. Furthermore, the carbon atom of the -CF₃ group itself will exhibit a characteristic signal, which is split into a quartet by the three fluorine atoms due to one-bond ¹³C-¹⁹F coupling (¹J_CF). The pyridine carbons adjacent to the -CF₃ group will also show smaller couplings (²J_CF and ³J_CF).[3][4]

-

Carboxylic Acid Group (-COOH) at C3: The carbonyl carbon of the carboxylic acid is electron-deficient and deshielded, typically appearing in the 165-185 ppm range.[5] It has a moderate -I and a deactivating -M (resonance-withdrawing) effect on the pyridine ring, influencing the chemical shifts of the ring carbons. The presence of the hydroxyl group allows for resonance donation, which shields the carbonyl carbon relative to ketones or aldehydes.[1]

The combination of these three substituents on the pyridine ring results in a highly electron-deficient system with complex and overlapping electronic influences that dictate the final chemical shift of each carbon atom.

Predicted ¹³C NMR Spectrum and Peak Assignment

As experimental data for this specific molecule is not widely available, a high-quality prediction serves as an essential tool for analysis. The following ¹³C NMR chemical shifts were predicted using the NMRDB.org online prediction engine, which employs a database-driven approach.[6]

The structure with standardized numbering is shown below:

References

Mass spectrometry fragmentation of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Complex Heterocycle

This compound (MW: 225.55 g/mol ) is a substituted pyridine derivative incorporating several key functional groups that dictate its chemical reactivity and analytical behavior.[1][2] Its structure, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group on a pyridine scaffold, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] Understanding its behavior under mass spectrometric analysis is paramount for researchers in drug discovery, process chemistry, and metabolic studies for unequivocal identification, structural elucidation, and quantification in complex matrices.

This guide provides a detailed examination of the predicted fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind the fragmentation, offering field-proven insights into the interpretation of its mass spectrum.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint. The analysis would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS), likely after derivatization (e.g., esterification) to improve volatility. However, for the purpose of this guide, we will consider the direct analysis of the parent acid.

The Molecular Ion (M•+): Isotopic Signature

The initial event in EI-MS is the formation of the radical cation, M•+. A key diagnostic feature will be the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This results in two distinct molecular ion peaks:

-

M•+ at m/z 225 (containing ³⁵Cl)

-

[M+2]•+ at m/z 227 (containing ³⁷Cl)

The relative intensity of the M+2 peak will be approximately one-third that of the molecular ion peak, providing immediate evidence for the presence of a single chlorine atom.[6][7]

Predicted Fragmentation Pathways under EI

The highly energetic molecular ion is prone to fragmentation through several competing pathways, driven by the stability of the resulting fragments and neutral losses. The electron-withdrawing nature of the trifluoromethyl group, the chlorine atom, and the carboxylic acid function all influence the fragmentation cascade.

Primary Fragmentation Events:

-

Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage of the C-O bond, leading to the loss of an •OH radical.[8][9] This pathway is expected to be prominent.

-

M•+ (m/z 225) → [M - OH]⁺ (m/z 208)

-

-

Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid group results in the loss of the entire carboxyl group.

-

M•+ (m/z 225) → [M - COOH]⁺ (m/z 180)

-

-

Decarboxylation (Loss of CO₂): While less common for the initial radical cation, decarboxylation can occur, especially in rearranged intermediates. However, the primary loss of CO₂ is more characteristic of negative ion ESI.

-

Loss of Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage.

-

M•+ (m/z 225) → [M - Cl]⁺ (m/z 190)

-

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is also susceptible to cleavage, leading to the loss of a trifluoromethyl radical.

-

M•+ (m/z 225) → [M - CF₃]⁺ (m/z 156)

-

Secondary Fragmentation:

The primary fragment ions will undergo further dissociation. For instance, the [M - OH]⁺ ion (m/z 208) is an acylium ion, which is highly prone to losing carbon monoxide (CO).

-

[m/z 208] → [m/z 180] + CO

This provides a secondary pathway to the abundant m/z 180 ion. The ion at m/z 180, the 6-chloro-5-(trifluoromethyl)pyridinyl cation, can then lose a chlorine radical or a trifluoromethyl radical.

Summary of Predicted EI Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 225 | [C₇H₃ClF₃NO₂]•⁺ | - | Molecular Ion (M•⁺) |

| 208 | [C₇H₂ClF₃NO]⁺ | •OH | α-Cleavage of carboxylic acid |

| 180 | [C₆H₂ClF₃N]⁺ | •COOH or (•OH + CO) | Loss of carboxyl group or sequential loss |

| 190 | [C₇H₃F₃NO₂]⁺ | •Cl | Loss of chlorine radical |

| 156 | [C₆H₃ClNO₂]⁺ | •CF₃ | Loss of trifluoromethyl radical |

| 145 | [C₅H₂ClFN]⁺ | •CF₃ from m/z 180 | Loss of •CF₃ from pyridinyl cation |

Visualizing EI Fragmentation

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, typically coupled with liquid chromatography (LC-MS). It allows for the analysis of the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule with minimal initial fragmentation. Structural information is then obtained via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Negative Ion Mode ESI-MS/MS: The Logical Choice

Given the acidic nature of the carboxylic acid group, negative ion mode ESI is the most logical and sensitive choice. The molecule will readily deprotonate to form the [M-H]⁻ precursor ion at m/z 224 (and m/z 226 for the ³⁷Cl isotope).

-

Precursor Ion: [M-H]⁻ (m/z 224/226)

Predicted Fragmentation of the [M-H]⁻ Ion

The fragmentation of the deprotonated molecule is initiated from the carboxylate anion.

-

Loss of Carbon Dioxide (CO₂): The most facile and characteristic fragmentation for a carboxylate anion is the neutral loss of CO₂. This is often the dominant fragmentation pathway.

-

[M-H]⁻ (m/z 224) → [M-H-CO₂]⁻ (m/z 180)

-

-

Loss of HCl: While less common as a primary fragmentation from the precursor ion, the loss of hydrogen chloride is a possible pathway, particularly for fragment ions.

-

Further Fragmentation of m/z 180: The resulting anion at m/z 180, a deprotonated 6-chloro-5-(trifluoromethyl)pyridine, can undergo further fragmentation under higher collision energy.

-

Loss of •CF₃: This would result in a radical anion, which may be less stable.

-

Loss of F⁻: Formation of a stable anion at m/z 161 is possible.

-

Loss of Cl⁻: Formation of an anion at m/z 145 is also a plausible pathway.

-

Summary of Predicted ESI(-) Fragments

| Precursor m/z (³⁵Cl) | Fragment m/z (³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 224 | 180 | [C₆H₂ClF₃N]⁻ | CO₂ | Decarboxylation of the precursor ion |

| 224 | 189 | [C₇H₂F₃NO₂]⁻ | Cl | Loss of Chlorine anion (less likely) |

| 180 | 145 | [C₆H₂F₃N]⁻ | Cl | Loss of Chlorine anion from primary fragment |

Visualizing ESI(-) Fragmentation

Caption: Predicted ESI(-) MS/MS fragmentation pathways.

Part 3: Experimental Protocol & Workflow

To validate these predicted fragmentations, a rigorous experimental approach is necessary. The following outlines a self-validating protocol for LC-MS/MS analysis.

Standard Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Perform serial dilutions to create working standards from 1 ng/mL to 1000 ng/mL in a 50:50 water:methanol solution.

LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MS1 Scan: Scan for the precursor ions m/z 224 and 226.

-

MS/MS Experiment: Perform a product ion scan on the precursor ion m/z 224. Ramp collision energy (e.g., 10-40 eV) to observe the appearance of different fragment ions and optimize the energy for the key transition (224 → 180).

-

Experimental Workflow Diagram

Caption: Standard workflow for LC-MS/MS analysis and method development.

Conclusion

The mass spectrometric fragmentation of this compound is dictated by the interplay of its functional groups. In EI-MS, fragmentation is extensive, with characteristic losses of •OH, •COOH, •Cl, and •CF₃ from the molecular ion. The isotopic signature of chlorine (M•+ and M+2•+) is a key identifier. For sensitive and specific analysis, ESI-MS in negative ion mode is superior. The fragmentation is clean and predictable, dominated by the loss of CO₂ from the deprotonated [M-H]⁻ precursor ion to yield a stable fragment at m/z 180. This detailed understanding of its fragmentation behavior is essential for developing robust analytical methods for its detection and quantification in any research or development setting.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this guide, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally similar compounds, theoretical principles, and predicted physicochemical properties to offer a robust and scientifically grounded solubility profile. We delve into the molecular architecture, analyzing the influence of the chloro, trifluoromethyl, and carboxylic acid moieties on solvent-solute interactions. This guide presents a predicted solubility table for common laboratory solvents, discusses the critical role of pH in aqueous solubility based on a predicted pKa, and provides a detailed, self-validating experimental protocol for researchers to determine precise solubility in their own laboratories.

Introduction: The Significance of a Well-Characterized Intermediate

This compound (MW: 225.55 g/mol ) is a substituted nicotinic acid derivative. The pyridine core is a privileged scaffold in drug discovery, and the strategic placement of a chlorine atom and a trifluoromethyl (-CF3) group makes this a highly valuable and versatile intermediate. The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1]

Understanding the solubility of this intermediate is a critical first step in its application. Solubility dictates the choice of solvents for reaction media, purification (crystallization), formulation, and biological assays. A poorly chosen solvent can lead to failed reactions, impure compounds, and unreliable screening results. This guide aims to provide the necessary foundational knowledge to enable scientists to work efficiently and effectively with this compound.

Physicochemical Properties: A Predictive Overview

Direct experimental data for this compound is sparse. However, by combining data from chemical suppliers and making informed comparisons with structurally related molecules, we can assemble a reliable set of physicochemical properties.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa | 2.81 ± 0.10 | [3] |

| Melting Point (°C) | ~175 - 195 (Estimated) | Based on analogs: 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (173-178°C)[4] and 6-Chloropyridine-3-carboxylic acid (190°C dec.)[5]. |

| Predicted XLogP3 | 2.2 | A measure of lipophilicity. |

| Qualitative Solubility | Soluble in methanol, ethanol, and dimethylformamide. | [6] |

Molecular Structure and Its Impact on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This can be understood by examining the interplay of the functional groups within this compound and their potential interactions with different solvent classes.

Caption: Key functional groups determining solubility.

-

Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and C-OH oxygens). This functionality strongly favors solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Trifluoromethyl (-CF₃): The -CF₃ group is highly lipophilic and a potent electron-withdrawing group.[1] Its lipophilicity enhances solubility in less polar organic solvents. Its strong inductive effect withdraws electron density from the pyridine ring, making the carboxylic acid more acidic (lowering the pKa) compared to an unsubstituted nicotinic acid.[7]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity and its affinity for protic solvents.

-

Chloro Group (-Cl): The chlorine atom is also electron-withdrawing and contributes to the molecule's lipophilicity, further favoring solubility in organic solvents over water.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the molecular structure analysis and qualitative data, the following table provides a predicted solubility profile at ambient temperature (approx. 20-25°C). These are estimations and should be confirmed experimentally for precise applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Low | The molecule's lipophilic character (from -CF₃ and -Cl) and low pKa limit solubility in neutral water. It is expected to be more soluble than in non-polar solvents but less so than in polar organic solvents. |

| 0.1 M NaOH (aq) | Aqueous Base | High | The carboxylic acid (pKa ≈ 2.81) will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in water. |

| 0.1 M HCl (aq) | Aqueous Acid | Low | The carboxylic acid will remain protonated. The low pH will not significantly increase solubility. |

| Methanol (MeOH) | Polar Protic | High | Excellent hydrogen bonding potential with the carboxylic acid and pyridine nitrogen. The organic character of the solvent accommodates the lipophilic groups. |

| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, provides strong hydrogen bonding interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent hydrogen bond acceptor that can effectively solvate the carboxylic acid proton. Its high polarity accommodates the entire molecule well. Nicotinic acid itself shows the highest solubility in DMSO among many common solvents.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Another strong hydrogen bond acceptor, similar in performance to DMSO. |

| Acetone | Polar Aprotic | Medium | Can act as a hydrogen bond acceptor but is less polar than DMSO or DMF. Will likely dissolve the compound but to a lesser extent. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Low to Medium | Limited hydrogen bonding capability. Its moderate polarity may provide some solubility, but it is unlikely to be a good solvent for high concentrations. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low | Lacks hydrogen bonding ability and has low polarity. Unlikely to effectively solvate the polar carboxylic acid group. |

| Toluene | Nonpolar Aprotic | Insoluble to Very Low | A nonpolar aromatic solvent that will not effectively interact with the polar functional groups. |

| Hexane | Nonpolar Aprotic | Insoluble | A nonpolar aliphatic solvent that is incompatible with the polar nature of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, application-specific solubility data, the following standardized gravimetric method is recommended. This protocol is based on established methods for determining the solubility of pyridine carboxylic acids.[9][10]

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each test solvent. Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid.

-

Equilibration: Place the vials in an incubator shaker or on a stirring plate with a temperature controller set to the desired temperature (e.g., 25.0 °C). Agitate the samples for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended).

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to create a clear supernatant.

-

Gravimetric Analysis: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Transfer this aliquot to a pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the aliquot. This can be achieved using a vacuum centrifuge (e.g., SpeedVac), a rotary evaporator, or by gently blowing a stream of inert gas (like nitrogen) over the sample. Ensure the residue is completely dry.

-

Final Weighing: Weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial vial weight from the final weight to get the mass of the dissolved solid, and then dividing by the volume of the supernatant taken.

Solubility (mg/mL) = (Mass of vial + residue) - (Mass of empty vial) / Volume of supernatant (mL)

Self-Validation: To ensure trustworthiness, the experiment should be performed in triplicate for each solvent. Additionally, after 24 hours, a small sample can be taken for analysis, and the process repeated at 36 or 48 hours. If the calculated solubility values are consistent, it confirms that equilibrium has been reached.

Conclusion

While direct, published quantitative solubility data for this compound remains to be established, a scientifically rigorous, predictive profile can be developed through the analysis of its molecular structure and comparison with known analogs. This compound is predicted to exhibit high solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be low at neutral pH but high under basic conditions due to the formation of a carboxylate salt. For applications requiring precise concentration data, the experimental protocol provided herein offers a reliable method for in-house determination. This guide provides researchers and drug development professionals with the foundational knowledge and practical tools to confidently handle and utilize this important chemical intermediate.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 1110782-41-6 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique trifluoromethyl and chloro-substituted pyridine core makes it a valuable precursor for developing novel compounds with specific biological activities.[1] However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, drawing from available material safety data sheets (MSDS) and chemical safety literature.

Section 1: Hazard Identification and Classification

While comprehensive toxicological data for this compound is not extensively published, the available information from suppliers and related compounds indicates that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.

GHS Hazard Statements:

Based on data for this and structurally similar compounds, the following GHS hazard statements are pertinent:

It is crucial to note that the absence of a specific hazard statement in some supplier documents does not imply the absence of a hazard.[8] A conservative approach, assuming the highest potential for hazard, is always recommended.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[1][8]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[4][9]

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield may be required for splash hazards.[3][11] | Protects against splashes and dust that can cause serious eye irritation. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently.[3][9][11] | Prevents skin contact, which can cause irritation. |

| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[3][8] Contaminated clothing should be removed and washed before reuse.[9] | Minimizes the risk of accidental skin contact. |